

# Sabizabulin PSA declines castration-resistant prostate cancer

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## Compound Focus: Sabizabulin

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## Efficacy and Safety Profile of Sabizabulin

The key efficacy and safety data for **sabizabulin** are summarized from a Phase Ib/II clinical trial (NCT03752099) in men with mCRPC who had progressed on at least one androgen receptor (AR)-targeting agent [1] [2] [3].

Table 1: Key Efficacy Outcomes from the Phase Ib/II Trial

Outcome Measure	Result	Patient Population & Notes
Objective Response Rate (ORR)	20.7% (6 of 29 patients)	Patients with measurable disease. Comprised 1 complete response (CR) and 5 partial responses (PR) [1].
PSA Decline ( $\geq 50\%$ )	2 of 10 patients	Data from a subset of 10 patients in Phase Ib with $\geq 4$ cycles [2].
Any PSA Decline	29.2% (14 of 48 patients)	Combined Phase Ib/II data [1].

Outcome Measure	Result	Patient Population & Notes
Median Radiographic Progression-Free Survival (rPFS)	11.4 months	Kaplan-Meier estimate (n=55) [1]. Other reports indicate a range of 9-12 months [3].
Durable Response	>2.75 years	Longest observed ongoing response [1].

Table 2: Safety and Tolerability Profile (63 mg daily dose)

Category	Details
Most Common Adverse Events (AEs)	Diarrhea, fatigue, and elevated ALT/AST. These were predominantly <b>Grade 1 or 2</b> in severity [1] [3].
Grade ≥3 AEs	Diarrhea (7.4%), fatigue (5.6%), elevated ALT (5.6%), elevated AST (3.7%) [1].
Notably Absent Toxicities	No clinically relevant <b>neurotoxicity</b> or <b>neutropenia</b> was reported, which are common dose-limiting toxicities associated with taxane chemotherapy [1] [2] [3].

## Detailed Experimental Protocols

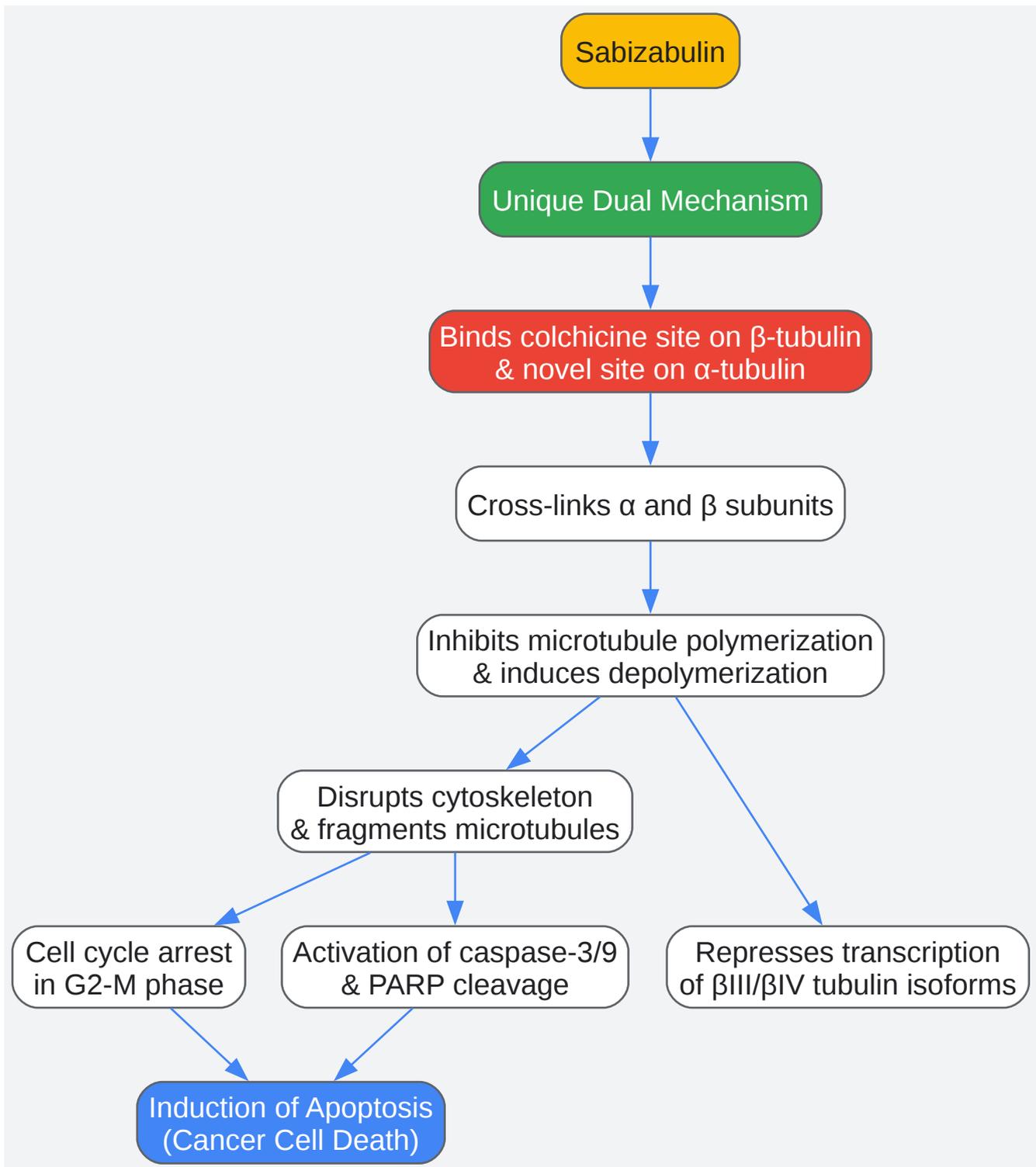
The following outlines the key methodologies from the foundational Phase Ib/II study [1] [4].

- **1. Study Design and Objectives**
  - **Design:** Multicenter, open-label, Phase Ib/II study.
  - **Primary Objectives:** Determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), and characterize the safety profile.
  - **Secondary Objectives:** Assess preliminary antitumor efficacy using PCWG3 and RECIST 1.1 criteria.
- **2. Patient Population**

- **Key Inclusion Criteria:** Men with mCRPC (PSA  $\geq 2.0$  ng/mL) and an ECOG performance status  $\leq 2$ . Prior treatment with at least one novel AR-targeting agent (e.g., enzalutamide, abiraterone) was required.
  - **Phase Ib:** Allowed up to one prior taxane chemotherapy for mCRPC.
  - **Phase II:** Did not permit prior chemotherapy for mCRPC.
- **3. Dosing and Treatment Schedule**
    - **Phase Ib:** Utilized a 3+3 dose escalation design. Oral **sabizabulin** was administered at doses from 4.5 mg to 81 mg. The schedule started at 7 days on/14 days off per 21-day cycle, with inpatient escalation to 14 days on/7 days off, and finally to continuous daily dosing if tolerated.
    - **Phase II:** Patients received the RP2D of **63 mg orally once per day on a continuous schedule**.
- **4. Efficacy and Safety Assessments**
    - **Efficacy:** Evaluated via radiographic imaging (RECIST 1.1), PSA measurements, and time to radiographic progression.
    - **Safety:** Monitored through continuous adverse event reporting, graded according to CTCAE v5.0. Dose-limiting toxicities (DLTs) were specifically assessed during the first 4 weeks of treatment.

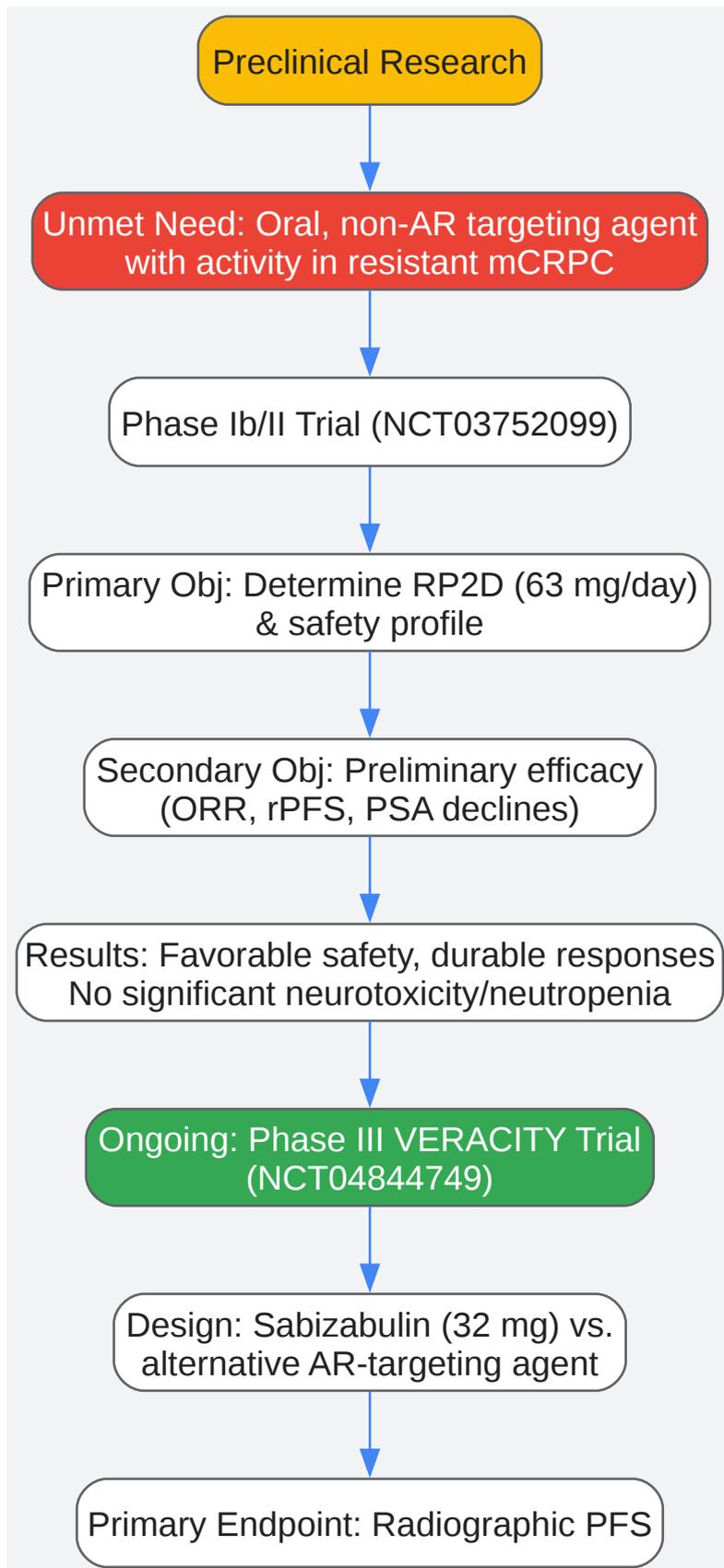
## Mechanism of Action and Logical Workflow

**Sabizabulin** has a unique dual-targeting mechanism that differentiates it from other microtubule inhibitors.



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This mechanism translates into a specific clinical development pathway aimed at addressing key unmet needs in mCRPC treatment.



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## Comparative Positioning with Other Agents

**Sabizabulin** occupies a unique potential niche in the mCRPC treatment landscape.

- **Compared to AR-Targeting Agents:** **Sabizabulin's** mechanism is entirely **non-hormonal**, targeting the cytoskeleton instead of the androgen receptor pathway [3]. This makes it a promising option for tumors that have developed resistance to AR-targeting agents like enzalutamide and abiraterone [1]. Its oral administration is a shared convenience.
- **Compared to Taxane Chemotherapy:** As an oral agent, **sabizabulin** offers a significant convenience advantage over intravenous docetaxel [3]. Preclinically, it remains active in taxane-resistant models, in part because it is **not a substrate for the P-glycoprotein efflux pump**, a common resistance mechanism [1] [5]. Most notably, its safety profile is distinct, lacking the significant neurotoxicity and neutropenia that are characteristic of taxanes [1] [3].

## Current Status and Future Research

The development of **sabizabulin** in prostate cancer is dynamic. While one highly authoritative drug database (Springer AdisInsight) categorizes it as "Discontinued" for prostate cancer as of April 2025 [6], other sources from 2022 and the clinical trial registry indicate ongoing activity.

- **Phase III VERACITY Trial:** This pivotal trial (NCT04844749) is actively comparing **sabizabulin** (32 mg) against an alternative AR-targeting agent in men with mCRPC who have progressed on one prior AR-targeting therapy [1] [7] [3]. The primary endpoint is radiographic PFS. This trial will provide the definitive data needed to evaluate **sabizabulin's** efficacy relative to standard of care.
- **Regulatory Status:** **Sabizabulin** remains an **investigational drug** and has not yet received approval for prostate cancer [5].

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